molecular formula C18H19N3O3S B2960281 N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428379-62-7

N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2960281
CAS RN: 1428379-62-7
M. Wt: 357.43
InChI Key: LZFSJGOJYOLZKT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclohexene ring, a tetrahydrothiazolo ring, a pyridine ring, and a furan ring. Compounds with similar structures are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via condensation reactions, nucleophilic substitutions, and alkylations .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been synthesized via reactions involving α-bromoketones and 2-aminopyridines .

Scientific Research Applications

Enaminones as Precursors for Synthesis

Enaminones, which include compounds structurally similar to N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide, serve as key intermediates in the synthesis of various derivatives with potential therapeutic applications. For example, they have been used to synthesize substituted pyrazoles with antitumor and antimicrobial activities (Riyadh, 2011).

Development of Azolopyrimidines and Azolopyridines

The reactions of enaminones with aminoheterocycles lead to the formation of azolopyrimidines and azolopyridines. These compounds are significant due to their wide range of biological activities, including potential antimicrobial and anticancer properties (Almazroa et al., 2004).

Bromination and Derivative Formation

The bromination of related compounds, such as cyclohexanone-2-carboxamide, has been studied to understand the formation of various derivatives. These derivatives could have implications in the development of new pharmaceuticals (Bischoff & Schroeder, 1981).

Synthesis of Spiro Derivatives

Spiro derivatives of compounds structurally similar to the subject compound have been synthesized. These derivatives have potential applications in pharmaceutical research due to their complex structures and potential biological activities (Gladkov et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrimidine derivatives are known to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it exhibits strong antifibrotic activity, it could be further developed into a novel antifibrotic drug .

properties

IUPAC Name

N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-16(13-7-9-24-11-13)20-18-19-14-6-8-21(10-15(14)25-18)17(23)12-4-2-1-3-5-12/h1-2,7,9,11-12H,3-6,8,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFSJGOJYOLZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

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